molecular formula C24H29FN6O3 B2546577 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-42-3

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2546577
CAS No.: 877632-42-3
M. Wt: 468.533
InChI Key: UTYICVHJAHOQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a complex heterocyclic compound featuring a hybrid pharmacophore design. Its structure integrates imidazole (a five-membered aromatic ring with two nitrogen atoms), piperazine (a six-membered ring with two nitrogen atoms), furan (a five-membered oxygen-containing heterocycle), and an oxalamide linker.

Properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN6O3/c25-19-4-6-20(7-5-19)30-12-14-31(15-13-30)21(22-3-1-16-34-22)17-28-24(33)23(32)27-8-2-10-29-11-9-26-18-29/h1,3-7,9,11,16,18,21H,2,8,10,12-15,17H2,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYICVHJAHOQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCCCN3C=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 877632-42-3, features an imidazole ring, a piperazine moiety, and a furan group, which are known to contribute to various pharmacological effects.

The molecular formula of this compound is C24H29FN6O3C_{24}H_{29}FN_{6}O_{3}, with a molecular weight of 468.5 g/mol. The presence of fluorine and nitrogen atoms in its structure suggests potential interactions with biological targets, making it a candidate for further research in drug development.

PropertyValue
Molecular FormulaC24H29FN6O3
Molecular Weight468.5 g/mol
CAS Number877632-42-3

Antimicrobial Activity

Research indicates that compounds with imidazole and piperazine structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various bacteria and fungi. The specific activity of this compound against pathogens such as Candida species and Escherichia coli needs to be elucidated through empirical studies.

The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors. The imidazole ring may facilitate binding to active sites of enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of these pathways. For example, imidazole derivatives have been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of sterols in fungi.

Case Study 1: Antifungal Activity

In vitro studies on similar imidazole-containing compounds have demonstrated significant antifungal activity against Candida albicans. For instance, compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) as low as 0.0054 µmol/mL against resistant strains, suggesting that this compound could possess comparable efficacy .

Case Study 2: Antibacterial Activity

Another study assessed the antibacterial potential of various imidazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the side chains significantly influenced the antimicrobial potency. This suggests that the unique substituents on this compound may enhance its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes can be compared to related molecules in the benzimidazole, triazole-thiazole, and piperidine/piperazine-based acetamide classes. Below is a detailed analysis based on the provided evidence:

Structural Features and Substituent Effects

  • Furan-2-yl group contributes to π-π stacking interactions. The oxalamide linker provides rigidity and hydrogen-bonding capacity compared to more flexible acetamide linkers in analogs (e.g., compounds 9a–9e in ) .
  • Analog Compounds from (9a–9e) :

    • Share a benzimidazole-triazole-thiazole core but lack the piperazine and furan motifs.
    • Substituents on the thiazole ring (e.g., 4-fluorophenyl in 9b , 4-bromophenyl in 9c ) influence electronic properties and steric bulk. For instance, the bromine in 9c may enhance hydrophobic interactions but reduce solubility compared to fluorine in 9b .
  • Piperidine-Based Analogs (): Example: 2-(4-(1H-imidazol-1-yl)piperidin-1-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide. The trifluoromethyl group in compounds increases metabolic stability but may introduce steric hindrance .

Binding and Docking Insights

  • In , compounds 9c , 9g , and 9m exhibited distinct docking poses with a target protein (likely α-glucosidase, inferred from the reference to acarbose). The 9c analog (4-bromophenyl substituent) showed enhanced binding affinity compared to 9b (4-fluorophenyl), suggesting halogen size impacts hydrophobic pocket interactions .
  • The target compound’s 4-fluorophenyl-piperazine moiety may mimic the fluorophenyl group in 9b , but its piperazine ring could enable additional hydrogen bonding via the secondary nitrogen.

Physicochemical Properties

  • Melting Points :

    • reports melting points for analogs (e.g., 9b : 198–200°C; 9c : 210–212°C). Higher values correlate with increased crystallinity due to halogen substituents .
    • The target compound’s melting point is unreported but expected to be influenced by its flexible propyl-imidazole chain.
  • Solubility :

    • The furan and imidazole groups in the target compound may improve aqueous solubility compared to purely aromatic analogs (e.g., 9a–9e ).

Data Table: Key Compounds and Properties

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Notable Features
Target Compound Oxalamide linker, imidazole, piperazine, furan 4-fluorophenyl, furan-2-yl N/A Rigid oxalamide linker; dual heterocycles
9b () Acetamide linker, benzimidazole-triazole-thiazole 4-fluorophenyl 198–200 Enhanced halogen bonding
9c () Acetamide linker, benzimidazole-triazole-thiazole 4-bromophenyl 210–212 High hydrophobicity
compound Piperidine-acetamide Trifluoromethylpyridinyl N/A Metabolic stability via CF3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.